Functional Group Utility: Selective Oxidation to the Corresponding Aldehyde
Pyrrolo[1,2-a]pyrazin-6-ylmethanol can be selectively oxidized to pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) using 2-iodoxybenzoic acid (IBX) in ethyl acetate under nitrogen atmosphere [1]. This transformation is not directly accessible from the parent pyrrolo[1,2-a]pyrazine scaffold lacking a hydroxymethyl group. The aldehyde product is a versatile electrophile for subsequent diversification, such as reductive amination or Grignard addition, expanding the accessible chemical space.
| Evidence Dimension | Synthetic Transformability |
|---|---|
| Target Compound Data | Oxidation to aldehyde (CAS 158945-90-5) with IBX |
| Comparator Or Baseline | Pyrrolo[1,2-a]pyrazine (unsubstituted, CAS 274-79-3) or other derivatives lacking C6-hydroxymethyl group |
| Quantified Difference | Enables access to aldehyde-functionalized scaffold; yield not quantified in available source. |
| Conditions | IBX, EtOAc, N2, 3h (literature example) |
Why This Matters
This specific functional group enables synthetic diversification pathways not available with unsubstituted pyrrolo[1,2-a]pyrazines, making it a strategically distinct building block for library synthesis.
- [1] Molaid Database. Pyrrolo[1,2-A]pyrazine-6-methanol (CAS 158945-88-1) – Reaction Information. Accessed 2026. View Source
